molecular formula C16H15N3O B1296426 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE CAS No. 62838-20-4

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Cat. No.: B1296426
CAS No.: 62838-20-4
M. Wt: 265.31 g/mol
InChI Key: OUTJVLKVOHOPPK-UHFFFAOYSA-N
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Description

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an aminoethyl and phenyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Future Directions

While specific future directions for “3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” were not found, research into similar compounds often focuses on their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminoethyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Lacks the aminoethyl group but shares the quinazolinone core.

    3-(2-Aminoethyl)-4(3H)-quinazolinone: Similar structure but without the phenyl substituent.

    2-Phenyl-3-(2-hydroxyethyl)-4(3H)-quinazolinone: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE is unique due to the presence of both the aminoethyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-aminoethyl)-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTJVLKVOHOPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212008
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62838-20-4
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC354463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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